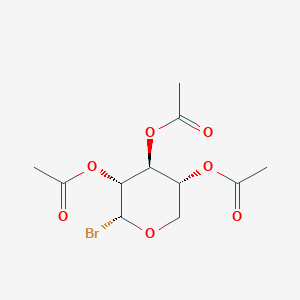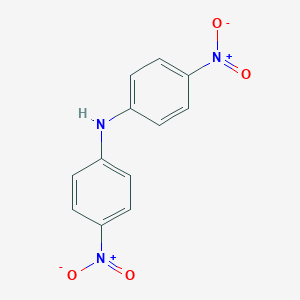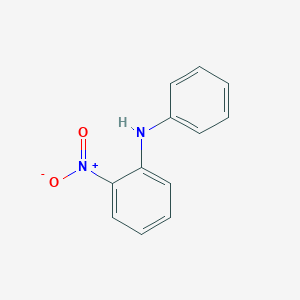![molecular formula C6H6N4 B016839 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine CAS No. 108775-12-8](/img/structure/B16839.png)
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine is not fully understood, but it is believed to interact with the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By binding to the GABA receptor, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine enhances the inhibitory effect of GABA, leading to its anxiolytic, sedative, and hypnotic properties.
Biochemische Und Physiologische Effekte
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have various biochemical and physiological effects in the body. In the central nervous system, this compound has been found to reduce anxiety, induce sedation, and promote sleep. In addition, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been shown to have anticonvulsant and muscle relaxant properties. However, this compound may also have side effects such as drowsiness, dizziness, and impaired coordination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its unique structure, which makes it an attractive molecule for drug discovery and development. In addition, this compound has been extensively studied, and its effects on the central nervous system are well documented. However, one of the limitations of using 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine in lab experiments is its potential side effects, which may affect the accuracy and reliability of the results.
Zukünftige Richtungen
For the study of this compound include the development of new drugs, exploration of its effects on other neurotransmitter systems, and the use of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine as a building block for the synthesis of new materials.
Synthesemethoden
The synthesis of 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine involves the reaction of 1,2,4-triazole-3-thione with α-halo ketones. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a suitable solvent. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been explored as a lead molecule for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine has been investigated for its effects on the central nervous system, including its anxiolytic, sedative, and hypnotic properties. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties such as luminescence and electron transfer.
Eigenschaften
CAS-Nummer |
108775-12-8 |
|---|---|
Produktname |
1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine |
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-5,9H |
InChI-Schlüssel |
MIBXSOAJXOSVRS-UHFFFAOYSA-N |
SMILES |
C1=CN2C=NNC2=CN=C1 |
Kanonische SMILES |
C1=CN2C=NNC2=CN=C1 |
Synonyme |
1H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)





![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)




